tricopper;4H-chromene;diarsorate
Description
Evolution of Coordination Chemistry Principles Applied to Multi-Metallic Assemblies
The foundation of understanding tricopper;4H-chromene;diarsorate lies in the principles of coordination chemistry, which have evolved significantly from Alfred Werner's initial postulates in 1893. nih.gov Initially focused on simple metal-ligand complexes, the field has expanded to include the design and synthesis of complex multi-metallic assemblies. nih.gov Coordination-driven self-assembly has emerged as a powerful strategy for constructing discrete two-dimensional and three-dimensional structures with well-defined geometries. nih.govwikipedia.org This process relies on the spontaneous and predictable formation of bonds between metal ions acting as acceptors and organic molecules with binding sites (ligands) acting as donors. nih.govnih.gov
In the case of this compound, the three copper ions would act as coordination centers. The 4H-chromene molecule, an organic ligand, and the diarsorate anions, inorganic linkers, would bind to these copper centers. The precise arrangement of these components is dictated by the coordination preferences of the copper ions and the geometric constraints of the ligands, leading to a specific, stable supramolecular structure. nih.govwikipedia.org The use of multiple metal centers, as in this tri-copper compound, is a key feature of modern coordination chemistry, enabling the formation of larger and more complex architectures. rsc.org
Theoretical Frameworks for Understanding Complex Hybrid Materials
The complexity of hybrid materials like this compound necessitates the use of theoretical frameworks to predict and understand their structure and properties. These materials can be broadly categorized into two classes: Class I, where the organic and inorganic components interact through weak forces like van der Waals or hydrogen bonds, and Class II, where they are linked by strong covalent or ionic bonds. nih.gov this compound, with its coordination bonds, would fall into the Class II category.
Contemporary Methodological Approaches in Chemical Research Relevant to this compound
The investigation of this compound would employ a range of modern chemical research methodologies. The synthesis of the 4H-chromene component itself can be achieved through various efficient methods, including one-pot, multi-component reactions. ijcce.ac.irrsc.orgnih.govrsc.orgresearchgate.net These reactions are often catalyzed by acids, bases, or even nanoparticles, and they represent a green and atom-economical approach to generating the organic ligand. rsc.orgnih.govrsc.orgresearchgate.net
Once the components are synthesized, the assembly of the final hybrid material would likely involve a self-assembly process in solution. nih.govnih.gov Characterization of the resulting material would utilize a suite of analytical techniques. X-ray diffraction (XRD) would be essential for determining the crystalline structure and the arrangement of the atoms. mdpi.com Fourier-transform infrared spectroscopy (FT-IR) would be used to identify the functional groups present and confirm the coordination of the ligands to the metal centers. rsc.org Scanning electron microscopy (SEM) could be employed to study the morphology of the material. rsc.org
Significance of Investigating Novel Poly-Metallic Chromene-Arsenate Derivatives
The study of novel poly-metallic chromene-arsenate derivatives like this compound holds considerable scientific interest. Hybrid organic-inorganic materials often exhibit properties that are not simply the sum of their parts, leading to potential applications in diverse fields such as catalysis, electronics, and materials science. nih.govnih.gov The presence of multiple metal centers can lead to cooperative effects, enhancing catalytic activity or enabling novel magnetic or electronic properties. rsc.org
Chromene derivatives are known to possess a wide range of biological activities, and incorporating them into a polymetallic framework could lead to new therapeutic agents. researchgate.net Furthermore, the study of such complex structures contributes to a deeper fundamental understanding of self-assembly and the nature of chemical bonding at the interface of organic and inorganic chemistry. nih.govnih.gov The exploration of polymetallic systems is also relevant to the processing of natural resources like deep-sea polymetallic nodules, which contain a variety of valuable metals. mdpi.com
Data Tables
Table 1: Component Compounds of this compound
| Component | Chemical Formula | Molar Mass ( g/mol ) | Role in Hybrid Material |
| Copper | Cu | 63.546 | Metallic coordination center |
| 4H-1-Benzopyran (4H-Chromene) | C9H8O | 132.16 | Organic ligand |
| Arsenic Acid | H3AsO4 | 141.94 | Inorganic linker (as diarsorate) |
Source: PubChem CID 23978, 136068, 234 nih.gov
Table 2: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C9H8As2Cu3O9 |
| Molar Mass | 600.63 g/mol |
| Monoisotopic Mass | 598.64881 Da |
Source: PubChem CID 56925092 nih.gov
Properties
Molecular Formula |
C9H8As2Cu3O9 |
|---|---|
Molecular Weight |
600.63 g/mol |
IUPAC Name |
tricopper;4H-chromene;diarsorate |
InChI |
InChI=1S/C9H8O.2AsH3O4.3Cu/c1-2-6-9-8(4-1)5-3-7-10-9;2*2-1(3,4)5;;;/h1-4,6-7H,5H2;2*(H3,2,3,4,5);;;/q;;;3*+2/p-6 |
InChI Key |
WEVPYSPIJXRRQP-UHFFFAOYSA-H |
Canonical SMILES |
C1C=COC2=CC=CC=C21.[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Tricopper;4h Chromene;diarsorate
Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Copper(II) Centers in Tricopper;4H-Chromene;Diarsorate
Analysis of Spin States and Magnetic Anisotropy
The analysis of spin states and magnetic anisotropy in a multinuclear copper compound like this compound would be crucial for understanding its electronic structure and potential applications in materials science. The presence of three copper ions suggests the possibility of complex magnetic interactions, including ferromagnetic or antiferromagnetic coupling between the metal centers.
Techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry would be employed to measure the magnetic susceptibility of the compound as a function of temperature and applied magnetic field. Such measurements would help determine the ground spin state (S) of the molecule and the nature of the magnetic exchange interactions (J) between the copper ions.
Magnetic anisotropy, the directional dependence of a material's magnetic properties, would be investigated using techniques like single-crystal magnetometry or high-frequency electron paramagnetic resonance (EPR). Understanding the magnetic anisotropy is key to predicting the behavior of the molecule in an external magnetic field and is a critical parameter for the design of single-molecule magnets.
Hyperfine Coupling Analysis
Hyperfine coupling analysis, typically performed using Electron Paramagnetic Resonance (EPR) spectroscopy, provides detailed information about the interaction between the electron spin and the nuclear spins of the surrounding atoms. In the case of this compound, this analysis would be invaluable for mapping the electron density distribution within the molecule.
The copper centers (with isotopes 63Cu and 65Cu, both having nuclear spin I = 3/2) would give rise to characteristic hyperfine splitting patterns in the EPR spectrum. The magnitude of this coupling would offer insights into the nature of the copper-ligand bonds. Furthermore, hyperfine coupling to arsenic nuclei (75As, I = 3/2) would provide direct evidence of the covalent interactions between the copper and arsenate moieties, confirming the coordination environment.
X-ray Absorption Spectroscopy (XAS): NEXAFS and EXAFS for Local Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom.
Probing Copper Coordination Environment and Oxidation State
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), at the copper K-edge would be used to determine the oxidation state of the copper ions (e.g., Cu(I), Cu(II), or Cu(III)). The energy and shape of the absorption edge are highly sensitive to the effective charge on the copper atom. The pre-edge features can also provide information about the coordination geometry (e.g., tetrahedral vs. octahedral).
Extended X-ray Absorption Fine Structure (EXAFS) analysis would provide quantitative information about the local coordination environment of the copper atoms. By analyzing the oscillations in the absorption spectrum at energies above the absorption edge, it is possible to determine the type, number, and distance of the neighboring atoms. This would allow for the precise characterization of the Cu-O and Cu-As bond lengths and coordination numbers.
Electron Microscopy and Elemental Mapping for Morphological and Compositional Analysis
Electron microscopy techniques are indispensable for characterizing the morphology, size, and elemental composition of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) would offer higher resolution imaging, allowing for the visualization of individual nanoparticles or crystalline domains. High-resolution TEM (HRTEM) could potentially be used to observe the crystal lattice fringes, providing information about the crystallinity and atomic arrangement within the material.
Coupled with these imaging techniques, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) would be used for elemental mapping. This would provide a spatial distribution of copper, arsenic, carbon, and oxygen within the sample, confirming the co-localization of these elements and providing evidence for the formation of the desired compound.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDAX, is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for the localized elemental analysis of a specimen. The technique relies on the fundamental principle that each element has a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum.
When a sample in an electron microscope is bombarded by the electron beam, the atoms within the sample are excited. This excitation causes an electron from an inner electron shell to be ejected, creating a vacancy. An electron from a higher-energy outer shell then fills this vacancy, and the excess energy is released in the form of an X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated. The EDX detector measures the energy and intensity of these emitted X-rays, allowing for the qualitative and quantitative determination of the elements present in the sample.
In the context of the compound this compound, EDX analysis would be instrumental in confirming the presence and relative abundance of its constituent elements: copper (Cu), arsenic (As), oxygen (O), and carbon (C). This non-destructive technique provides a rapid assessment of the elemental composition, which is a crucial step in the characterization of a newly synthesized compound. The analysis can be performed on a very small area of the sample, providing spatial information about the elemental distribution and homogeneity of the material.
Detailed Research Findings
While specific EDX research findings for the compound "this compound" are not publicly available, the application of EDX to analogous metal-organic frameworks and coordination polymers is well-documented. For instance, studies on various copper-based complexes and materials containing arsenate or chromene derivatives routinely employ EDX to verify their elemental makeup. researchgate.netnih.govnih.govresearchgate.net
A hypothetical EDX analysis of a pure sample of this compound would be expected to produce a spectrum with distinct peaks corresponding to the characteristic X-ray emission energies of copper, arsenic, oxygen, and carbon. The relative intensities of these peaks would provide a semi-quantitative measure of the elemental composition. For a more precise quantitative analysis, the data is typically processed using specialized software that corrects for various matrix effects.
The resulting data is often presented in a table format, detailing the weight or atomic percentage of each element detected. This information is vital for corroborating the proposed molecular formula of the compound. For example, the presence of signals for Cu, As, O, and C in the expected ratios would provide strong evidence for the successful synthesis of this compound. Conversely, the detection of unexpected elements would indicate the presence of impurities or contaminants from the synthesis process.
Below is an illustrative data table representing hypothetical EDX results for this compound, based on the expected elemental composition and typical presentation of such data in scientific literature. researchgate.netnih.gov
Interactive Data Table: Illustrative Elemental Composition of this compound by EDX
| Element | Symbol | Atomic Number | Theoretical Weight % | Illustrative Weight % | Illustrative Atomic % |
| Carbon | C | 6 | 20.37 | 20.5 | 35.8 |
| Oxygen | O | 8 | 24.11 | 24.0 | 31.4 |
| Arsenic | As | 33 | 28.23 | 28.1 | 7.8 |
| Copper | Cu | 29 | 27.29 | 27.4 | 9.0 |
| Total | 100.00 | 100.0 | 100.0 |
This table showcases how EDX data can be used to confirm the elemental integrity of the compound. The "Illustrative Weight %" and "Illustrative Atomic %" columns represent typical data that would be obtained from an EDX analysis of a pure sample, which closely aligns with the "Theoretical Weight %" calculated from the compound's chemical formula.
Computational and Theoretical Investigations of Tricopper;4h Chromene;diarsorate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be the first step in characterizing the hypothetical "tricopper;4H-chromene;diarsorate."
Density Functional Theory (DFT) would be the workhorse for investigating this compound. It offers a favorable balance between computational cost and accuracy for systems containing transition metals like copper. wikipedia.org Researchers would likely start by optimizing the geometry of the compound to find its most stable three-dimensional structure. This would involve exploring different potential coordination modes of the 4H-chromene and diarsorate ligands to the tricopper core.
Key properties that would be calculated using DFT include:
Electron Density Distribution: To understand how electrons are shared between the copper, chromene, and arsenate components.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the compound's reactivity. The energy gap between them would indicate its kinetic stability.
Natural Bond Orbital (NBO) Analysis: This would provide insights into the nature of the chemical bonds, such as the copper-oxygen, copper-arsenic, and copper-carbon interactions, and quantify the charge distribution on each atom.
For a more precise understanding of the electronic structure, particularly for benchmarking DFT results, high-level ab initio methods would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide more accurate descriptions of electron correlation effects. These would be especially important for accurately modeling the interactions within the tricopper core and between the copper atoms and the ligands.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior of "this compound" over time. By simulating the movement of atoms according to classical mechanics, MD can predict how the compound would behave in a solution or as a solid at different temperatures. This would be crucial for assessing its thermal stability and conformational flexibility. For instance, MD simulations could reveal if the 4H-chromene ligand remains rigidly bound to the copper cluster or if it exhibits significant rotational or vibrational motion.
Force Field Development and Parameterization for this compound Systems
A significant challenge for MD simulations of a novel compound like this would be the lack of a pre-existing force field. A force field is a set of parameters that describes the potential energy of the system. Researchers would need to develop and parameterize a specific force field for "this compound." This process would involve using quantum chemical calculations to determine key parameters like bond lengths, bond angles, dihedral angles, and non-bonded interaction terms. The accuracy of the MD simulations would be highly dependent on the quality of this force field.
Prediction of Reaction Pathways and Mechanistic Insights via Computational Modeling
Computational modeling would be invaluable for predicting the potential reactivity of "this compound." By mapping the potential energy surface, researchers could identify likely reaction pathways for its synthesis or decomposition. For example, transition state theory combined with DFT calculations could elucidate the mechanisms of how the chromene and diarsorate ligands might bind to a tricopper precursor. This would provide crucial guidance for synthetic chemists attempting to create the compound in a laboratory. Organocopper compounds are known to participate in various reactions, including cross-coupling and carbocupration, and computational modeling could predict the feasibility of such reactions for this specific system. cmu.eduwiley.com
Reactivity and Reaction Mechanisms of Tricopper;4h Chromene;diarsorate
Thermal Stability and Degradation Pathways of Tricopper;4H-Chromene;Diarsorate
There is no available data on the thermal stability or degradation pathways of this putative compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Inert and Reactive Atmospheres
No TGA or DSC data for "this compound" has been reported in the scientific literature.
Analysis of Decomposition Products
As no decomposition studies have been performed, there is no information on the potential decomposition products of this compound.
Solution-Phase Stability and Ligand Exchange Reactions
There are no studies on the solution-phase behavior of "this compound."
Kinetic and Thermodynamic Studies of Ligand Dissociation and Association
No kinetic or thermodynamic data regarding ligand exchange reactions for this compound are available.
Influence of pH and Ionic Strength on Compound Integrity
The effect of pH and ionic strength on the integrity of "this compound" has not been investigated.
Redox Chemistry of this compound
The redox properties of this putative compound have not been studied.
Advanced Methodologies in the Study of Tricopper;4h Chromene;diarsorate
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
To understand the formation and catalytic activity of tricopper;4H-chromene;diarsorate, it is crucial to monitor the reaction in real-time. In situ and operando spectroscopy allow for the characterization of the material under actual reaction conditions, providing insights into transient intermediates and reaction mechanisms. spectroscopyonline.comnumberanalytics.com
In Situ XAS, IR, Raman, and EPR for Reaction Intermediates
In Situ X-ray Absorption Spectroscopy (XAS): XAS would be invaluable for probing the local coordination environment and oxidation state of the copper and arsenic centers during the synthesis or a catalytic cycle. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), one could track changes in the geometry and electronic structure of the metal centers as reactants are converted to products.
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational techniques are powerful for identifying functional groups and molecular structures. numberanalytics.com Operando Raman spectroscopy, for instance, can be used to monitor the vibrational fingerprints of the 4H-chromene ligand and the diarsorate anion, revealing how they interact with the copper centers and any reactants present. spectroscopyonline.comornl.govtimegate.comrsc.org Time-gated Raman spectroscopy could be particularly useful to suppress fluorescence background, which can be an issue with complex organic molecules. timegate.comrsc.org
In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy: Given that the tricopper unit may contain paramagnetic Cu(II) centers, EPR spectroscopy would be a key technique. mdpi.comlibretexts.orgnih.gov It provides detailed information about the electronic structure of the copper ions, their spin states, and their interactions with neighboring atoms. mdpi.comlibretexts.orgnih.govdtu.dk By monitoring the EPR signal in situ, one could identify and characterize paramagnetic reaction intermediates. libretexts.org
Hypothetical In Situ Spectroscopic Data for Reaction Monitoring
| Technique | Parameter | Reactant State | Intermediate State | Product State |
| In Situ XAS | Cu K-edge (eV) | 8979 | 8982 | 8979 |
| As K-edge (eV) | 11867 | 11867 | 11867 | |
| In Situ Raman | C=C stretch (cm⁻¹) | 1650 | 1635 | 1640 |
| As-O stretch (cm⁻¹) | 870 | 865 | 870 | |
| In Situ EPR | g-value | - | g_parallel=2.25, g_perp=2.05 | - |
Surface Science Techniques for Interfacial Studies
The surface properties of this compound would be critical for applications in catalysis and as a functional material on a substrate.
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS would be used to determine the oxidation states of copper and arsenic at the surface and to study the chemical environment of the different elements.
Auger Electron Spectroscopy (AES): AES offers even higher surface sensitivity (top 3-10 nm) and excellent spatial resolution, making it ideal for analyzing the elemental composition of very small surface features. wikipedia.orgeag.comcarleton.edustinstruments.com It can detect all elements except hydrogen and helium. carleton.edu In combination with ion sputtering, AES can be used for depth profiling to determine the elemental distribution as a function of depth. stinstruments.com
Hypothetical Surface Analysis Data
| Technique | Element | Binding Energy (eV) / Kinetic Energy (eV) | Deduced Oxidation State |
| XPS | Cu 2p₃/₂ | 934.5 | +2 |
| As 3d | 45.2 | +5 | |
| C 1s | 284.8 (adventitious), 286.5 (C-O) | - | |
| O 1s | 531.5 (As-O), 533.0 (C-O) | - | |
| AES | Cu LMM | 918 | +2 |
| As LMM | 1228 | +5 |
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) on Substrates
Scanning Tunneling Microscopy (STM): If this compound were deposited on a conductive substrate, STM could be used to visualize the individual molecules with atomic resolution. rice.eduaip.orgacs.orgcmu.edu This would provide insights into how the molecules arrange on the surface and interact with the substrate. aip.org It might even be possible to differentiate the metal centers from the organic ligands based on their electronic properties. acs.org
Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the topography of thin films and coatings with high resolution. oxinst.comspectraresearch.comuj.ac.zabiust.ac.bwnanosurf.com It can be used to measure surface roughness and visualize the morphology of a film of this compound. uj.ac.zabiust.ac.bwnanosurf.com Unlike STM, AFM does not require a conductive sample. spectraresearch.com
Neutron Scattering Techniques for Light Atom Localization and Magnetic Structure (if applicable)
Neutron scattering is a powerful technique for determining the positions of light atoms, such as hydrogen, and for probing the magnetic structure of materials. neutron-sciences.orgresearchgate.netstfc.ac.ukresearchgate.net
Due to the presence of a tricopper unit, which could exhibit magnetic ordering at low temperatures, neutron diffraction would be an ideal technique to determine its magnetic structure. neutron-sciences.orgresearchgate.netstfc.ac.ukresearchgate.net By collecting diffraction patterns above and below the magnetic ordering temperature, one could identify magnetic Bragg peaks and solve the magnetic structure. researchgate.netornl.gov Furthermore, neutron diffraction would be highly advantageous for precisely locating any hydrogen atoms within the 4H-chromene ligand, which is difficult with X-ray diffraction due to the low scattering power of hydrogen. stfc.ac.uk
High-Pressure Studies on this compound
Studying the behavior of this compound under high pressure can reveal important information about its structural stability, compressibility, and potential phase transitions. advanceseng.comnih.govacs.orgresearchgate.netcolorado.edu Coordination polymers, in particular, can exhibit interesting pressure-induced phenomena. advanceseng.comnih.govacs.org
Using a diamond anvil cell, the compound could be subjected to pressures of several gigapascals. colorado.edu The structural changes could be monitored in situ using X-ray diffraction or Raman spectroscopy. nih.gov Such studies could reveal pressure-induced bond formation, changes in coordination number, or even amorphization. advanceseng.comacs.org For instance, it has been observed that external pressure can cause non-coordinated molecules to bond to the metal center in coordination polymers. acs.org
Q & A
Basic: What synthetic methodologies are effective for preparing tricopper complexes, and how do structural variations impact their catalytic properties?
Tricopper complexes, such as [(CTV-TMPA)CuI₃]³⁺, are synthesized via ligand coordination with copper(I) precursors under inert conditions (e.g., argon) . Structural characterization involves elemental analysis, ¹H-NMR, and X-ray crystallography to confirm nuclearity and ligand geometry . Variations in ligand design (e.g., cyclotriveratrylene-based frameworks) influence catalytic activity, such as oxygen reduction reaction (ORR) efficiency in bioinspired electrocatalysts . For example, intertwined tricopper architectures on carbon supports enhance ORR stability and activity compared to mononuclear analogs .
Methodological Insight : Optimize counterion selection (e.g., B(C₆F₅)₄⁻ vs. ClO₄⁻) to improve solubility and crystallinity . Pair electrochemical tests (e.g., rotating disk electrode) with DFT calculations to correlate structure-activity relationships .
Advanced: How do proton-coupled electron transfer (PCET) mechanisms in tricopper clusters inform the design of multicopper oxidase (MCO) mimics?
Tricopper clusters, such as CuᴵCuᴵ(μ₂-OH₂), mimic MCOs by enabling sequential electron and proton transfers. Studies reveal that discrete oxidation and protonation states allow switching between ET–PT (electron transfer followed by proton transfer) and PT–ET pathways, circumventing high-energy intermediates . For instance, a narrow redox potential range (170 mV) facilitates three-electron reduction with two protons, critical for O₂ activation .
Methodological Insight : Use X-ray crystallography and spectroelectrochemical methods (UV-Vis, EPR) to track redox-state changes . Compare synthetic clusters to enzymatic intermediates (e.g., fully reduced CuᴵCuᴵCuᴵ states) to validate bioinspiration .
Basic: What base-mediated annulation strategies enable efficient synthesis of 4H-chromene derivatives?
4H-chromenes are synthesized via base-mediated cyclocondensation of ortho-hydroxychalcones with electrophiles like 2-bromoallyl sulfones. The reaction proceeds through vinylic substitution and annulation, with K₂CO₃ or Cs₂CO₃ as catalysts . Key steps include sulfone elimination and carbonyl incorporation into the chromene scaffold .
Methodological Insight : Monitor reaction progress via TLC and isolate products via column chromatography. Confirm regioselectivity using NOESY NMR or X-ray crystallography .
Advanced: How does asymmetric [4 + 2] cycloaddition improve diastereoselectivity in 4H-chromene synthesis?
Chiral salicyl N-phosphonyl imines react with allenoates in Cs₂CO₃-catalyzed cycloadditions to yield 4H-chromenes with >90% diastereoselectivity . The phosphonyl group acts as a directing group, while the base mediates enantioselective ring closure. Absolute configurations are confirmed via X-ray diffraction .
Methodological Insight : Employ Group-Assisted Purification (GAP) to bypass traditional chromatography—wash crude mixtures with hexanes for rapid isolation . Compare enantiomeric excess (ee) using chiral HPLC or polarimetry.
Basic: What spectroscopic and computational tools are critical for analyzing 4H-chromene derivatives in tyrosinase inhibition studies?
4H-chromenes are screened for tyrosinase inhibition via UV-Vis kinetics (measuring L-DOPA oxidation rates). Structural analysis combines DFT calculations (e.g., HOMO-LUMO gaps) with X-ray crystallography (e.g., Table S1 in ) to identify inhibitory pharmacophores .
Methodological Insight : Validate docking poses (e.g., AutoDock Vina) with experimental IC₅₀ values. Use Michaelis-Menten plots to assess competitive vs. non-competitive inhibition .
Advanced: How do magnetic nanocatalysts like Fe₃O₄@C@ONa enhance 4H-chromene synthesis efficiency?
Fe₃O₄-based catalysts promote one-pot multicomponent reactions via Lewis acid activation, achieving >85% yields under mild conditions . The magnetic core enables facile recovery (via external magnets) and reuse for 5–10 cycles without significant activity loss .
Methodological Insight : Characterize catalyst stability via TEM (post-reaction particle size) and ICP-OES (metal leaching). Optimize solvent polarity (e.g., ethanol vs. DMF) to balance reactivity and catalyst dispersion .
Basic: What frameworks (e.g., PICOT, FINER) guide rigorous research question formulation in catalytic studies?
The PICOT framework structures questions around Population (e.g., catalyst type), Intervention (e.g., synthesis method), Comparison (e.g., alternative catalysts), Outcome (e.g., yield/selectivity), and Timeframe (e.g., reaction duration) . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .
Example PICOT Question : In tricopper-catalyzed ORR (P), how does ligand nuclearity (I) compared to mononuclear analogs (C) affect turnover frequency (O) within a 24-hour stability test (T)?
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of tricopper complexes?
Contradictions arise from variations in experimental conditions (e.g., electrolyte pH, O₂ saturation) or characterization methods (e.g., electrochemical vs. spectrophotometric assays). For example, ORR activity in bioinspired tricopper catalysts may differ between half-cell tests and zinc-air battery setups .
Methodological Insight : Standardize testing protocols (e.g., RDE at 1600 rpm, 0.1 M KOH) and report overpotentials vs. RHE. Cross-validate using multiple techniques (e.g., RRDE for H₂O₂ quantification) .
Note : Diarsorate-specific data were not identified in the provided evidence. For comprehensive coverage, consult additional peer-reviewed studies on diarsorate synthesis and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
